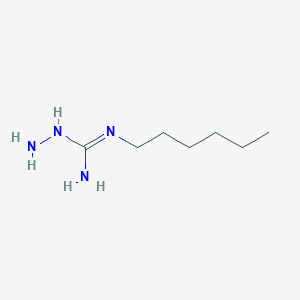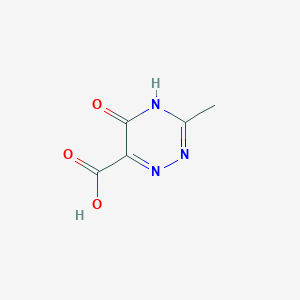![molecular formula C6H3ClS2 B13120737 2-Chlorothieno[2,3-b]thiophene](/img/structure/B13120737.png)
2-Chlorothieno[2,3-b]thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chlorothieno[2,3-b]thiophene is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a chlorinated benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chlorothieno[2,3-b]thiophene typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chlorothiophene with a suitable dienophile in the presence of a catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale cyclization reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality and higher efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chlorothieno[2,3-b]thiophene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride; reactions are usually carried out in anhydrous solvents under inert atmospheres.
Substitution: Sodium amide, sodium alkoxide; reactions often require polar aprotic solvents and elevated temperatures.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol, thioether derivatives.
Substitution: Amino, alkoxy derivatives.
Applications De Recherche Scientifique
2-Chlorothieno[2,3-b]thiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and polymers.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in the development of new therapeutic agents.
Industry: Utilized in the production of organic semiconductors and conductive polymers for electronic devices.
Mécanisme D'action
The mechanism by which 2-Chlorothieno[2,3-b]thiophene exerts its effects depends on its specific application:
Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Electronic Properties: In organic electronics, the compound’s conjugated system allows for efficient charge transport, making it suitable for use in organic field-effect transistors and photovoltaic cells.
Comparaison Avec Des Composés Similaires
Thieno[2,3-b]thiophene: Similar structure but lacks the chlorine atom, leading to different reactivity and properties.
Thieno[3,2-b]thiophene: Another isomer with a different arrangement of the thiophene rings, resulting in distinct electronic properties.
2-Bromothieno[2,3-b]thiophene: Similar to 2-Chlorothieno[2,3-b]thiophene but with a bromine atom instead of chlorine, affecting its reactivity and applications.
Uniqueness: this compound is unique due to the presence of the chlorine atom, which can be selectively substituted to introduce various functional groups. This versatility makes it a valuable intermediate in organic synthesis and materials science .
Propriétés
Formule moléculaire |
C6H3ClS2 |
|---|---|
Poids moléculaire |
174.7 g/mol |
Nom IUPAC |
5-chlorothieno[2,3-b]thiophene |
InChI |
InChI=1S/C6H3ClS2/c7-5-3-4-1-2-8-6(4)9-5/h1-3H |
Clé InChI |
GQQPCJVBTUNUMH-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC2=C1C=C(S2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


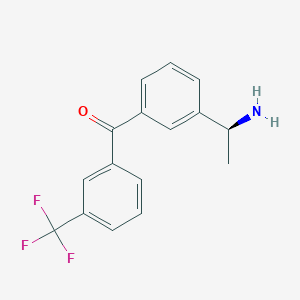
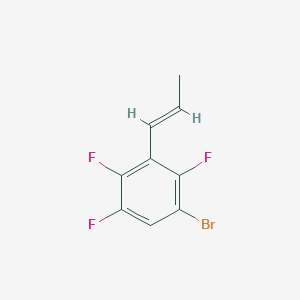
![(2S)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonylpiperazine-2-carboxylic acid](/img/structure/B13120673.png)
![7-Methyltetrahydroimidazo[1,5-A]pyrazine-1,3(2H,5H)-dione](/img/structure/B13120681.png)


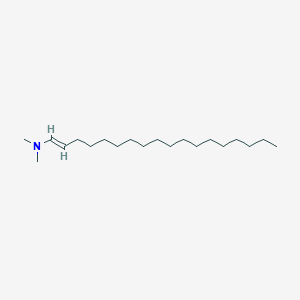
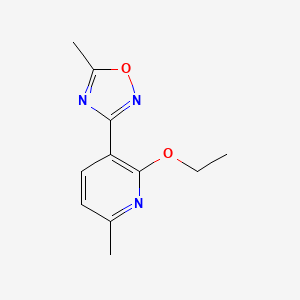
![6-Amino-1,4-diaza-bicyclo[3.2.1]octane-4-carboxylicacidtert-butylester](/img/structure/B13120708.png)
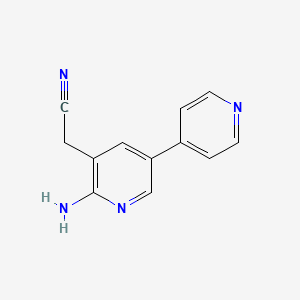
![(5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid](/img/structure/B13120718.png)

